Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese

Vue d'ensemble

Description

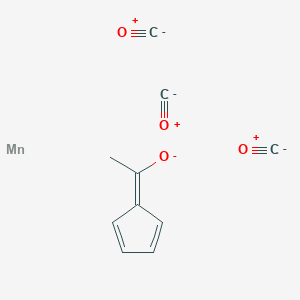

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is a coordination compound with the molecular formula C10H7MnO4- It is a manganese complex that features a cyclopentadienyl ligand and a carbon monoxide ligand

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese typically involves the reaction of manganese pentacarbonyl bromide with cyclopentadienyl sodium in the presence of a suitable solvent such as tetrahydrofuran. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed at low temperatures to ensure the stability of the product.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes the use of larger reaction vessels, precise control of reaction conditions, and purification techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Analyse Des Réactions Chimiques

CO Release via Oxidation or Radiation

Manganese carbonyl complexes release CO under oxidative or radiative conditions. For example:

-

H₂O₂-Induced CO Release : A water-soluble Mn(I) carbonyl complex (fac-Mn(CO)₃(Br)(bpCO₂)) releases ~2.3 equivalents of CO upon reaction with H₂O₂ at physiological pH. The reaction follows first-order kinetics in both [Mn complex] and [H₂O₂], producing Mn(II) species and free ligands .

-

X-Ray-Triggered CO Release : Scintillating nanoparticles (SCNPs) coupled with Mn₂(CO)₁₀ enable X-ray-triggered CO release via radioluminescence. This process also generates MnO₂, which depletes glutathione (GSH) and produces hydroxyl radicals (⋅OH) .

Key Reaction Pathway (Oxidation):

Conditions: pH 7.4, 25°C .

Electrocatalytic CO₂ Reduction

Manganese cyclopentadienyl carbonyl complexes act as electrocatalysts for CO₂ reduction to CO. For instance:

-

Mn(benzene-1,2-diamine)(CO)₃Br achieves a turnover frequency (TOF) of 108 s⁻¹ with ~85% faradaic efficiency for CO production. The mechanism involves a two-electron reduction process .

-

The catalytic cycle includes CO dissociation post-electron transfer, forming solvent-ligated intermediates that facilitate CO₂ activation .

Electrocatalytic Performance Comparison :

| Catalyst | TOF (s⁻¹) | Overpotential (V) | Faradaic Efficiency (%) |

|---|---|---|---|

| Mn(benzene-1,2-diamine)(CO)₃Br | 108 | 0.18 | 85 |

| Mn(3-methylbenzene-1,2-diamine)(CO)₃Br | 82 | 0.21 | 85 |

Conditions: Acetonitrile, −1.7 V vs. Fc⁺/Fc .

Ligand Substitution and Stability

The ethanolate substituent on the cyclopentadienyl ligand influences electronic properties and reactivity:

-

Thermal Stability : Cyclopentadienylmanganese tricarbonyl (Cymantrene) melts at 72–76°C and decomposes upon prolonged heat exposure .

-

Photolytic CO Release : UV irradiation of Mn(CO)₃ complexes in protein matrices (e.g., lysozyme) induces sequential CO dissociation, with reaction pathways modulated by the asymmetric protein environment .

Photolytic Reaction Pathway :

Conditions: λ = 350–400 nm, aqueous buffer .

Redox-Driven Structural Changes

Oxidation of Mn(I) carbonyls generates Mn(II/III) species with distinct magnetic and catalytic properties:

-

EPR Evidence : Reaction with H₂O₂ produces paramagnetic Mn(II) species, detectable via broad X-band EPR signals .

-

MRI Contrast : Mn²⁺ byproducts from CO release enable T₁-weighted magnetic resonance imaging (MRI) .

Key Intermediate :

Applications: Theranostic nanoplatforms combining radiotherapy and imaging .

Synthetic Routes and Characterization

The compound is synthesized via ligand substitution:

-

Precursor Reaction : Mn(CO)₅Br reacts with substituted cyclopentadienyl ligands in THF under inert conditions .

-

Crystallization : Product isolation via pentane diffusion yields air-sensitive crystals .

Analytical Data :

Applications De Recherche Scientifique

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese has several scientific research applications, including:

Catalysis: It is used as a catalyst in various organic reactions, including hydrogenation and polymerization.

Material Science: The compound is studied for its potential use in the development of new materials with unique properties.

Medicinal Chemistry: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological molecules.

Organometallic Chemistry: It serves as a model compound for studying the behavior of metal-ligand interactions.

Mécanisme D'action

The mechanism by which carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese exerts its effects involves the interaction of the manganese center with various substrates. The cyclopentadienyl and carbon monoxide ligands play a crucial role in stabilizing the complex and facilitating its reactivity. The compound can undergo ligand exchange, electron transfer, and coordination with other molecules, leading to various chemical transformations.

Comparaison Avec Des Composés Similaires

Similar Compounds

Manganese pentacarbonyl: Similar in that it contains manganese and carbon monoxide ligands.

Cyclopentadienyl manganese tricarbonyl: Another manganese complex with cyclopentadienyl and carbon monoxide ligands.

Manganese acetylacetonate: A manganese complex with different ligands but similar coordination chemistry.

Uniqueness

Carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese is unique due to its specific combination of ligands, which imparts distinct reactivity and stability compared to other manganese complexes

Activité Biologique

Carbon monoxide (CO), a well-known gaseous signaling molecule, has garnered attention for its biological activities, particularly in the context of metal carbonyl complexes. The compound Carbon monoxide; 1-cyclopenta-2,4-dien-1-ylideneethanolate; manganese (CORM) is a manganese-based carbonyl complex that exhibits unique properties in biological systems. This article explores its biological activity, mechanisms of action, and relevant case studies.

- Molecular Formula : CHMnO

- Molecular Weight : 246.098 g/mol

- CAS Number : 12116-28-8

The biological activity of manganese carbonyl complexes is primarily associated with their ability to release CO in a controlled manner, which can influence various physiological processes:

-

CO Release Mechanism :

- The interaction of manganese carbonyls with hydrogen peroxide (HO) leads to the release of CO. This reaction is pH-dependent and can result in significant CO liberation under physiological conditions .

- Studies indicate that approximately 2.3 moles of CO are released per mole of the manganese complex when reacted with HO .

-

Cellular Effects :

- CO acts as a signaling molecule that can modulate vascular tone, inhibit platelet activation, and exert anti-inflammatory effects. It has been shown to influence mitochondrial function by competing with oxygen for binding sites on cytochrome c oxidase (COX), which can lead to reduced ATP production under hypoxic conditions .

- Reactive Oxygen Species (ROS) Generation :

Table 1: Summary of Key Studies on CORM Biological Activity

Case Study: Carbon Monoxide Poisoning

A significant case study illustrated the acute effects of CO exposure during a flight where two pilots experienced symptoms consistent with mild CO poisoning due to exhaust infiltration in the cabin . This incident underscores the importance of monitoring CO levels in enclosed environments and the potential health risks associated with even low-level exposure.

Propriétés

IUPAC Name |

carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O.3CO.Mn/c1-6(8)7-4-2-3-5-7;3*1-2;/h2-5,8H,1H3;;;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVVOHXHJKMXSAU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C1C=CC=C1)[O-].[C-]#[O+].[C-]#[O+].[C-]#[O+].[Mn] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7MnO4- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90504547 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

12116-28-8 | |

| Record name | carbon monoxide;1-cyclopenta-2,4-dien-1-ylideneethanolate;manganese | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90504547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Acetylcyclopentadienylmanganese tricarbonyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.